molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5

3-Methoxy-1-azaspiro[4.4]nonane

Cat. No. B2875694
CAS RN: 2580254-67-5
M. Wt: 155.241
InChI Key: BKGJDAUOWPSORH-UHFFFAOYSA-N
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Description

3-Methoxy-1-azaspiro[4.4]nonane is a chemical compound with the CAS Number: 2580254-67-5 . It has a molecular weight of 155.24 . It is in liquid form .


Synthesis Analysis

The synthesis of 1-azaspiro[4.4]nonane derivatives, which includes 3-Methoxy-1-azaspiro[4.4]nonane, can be enabled by a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . Another method involves the use of free radical chemistry to prepare spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton .


Molecular Structure Analysis

The InChI code for 3-Methoxy-1-azaspiro[4.4]nonane is 1S/C9H17NO/c1-11-8-6-9 (10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 . The InChI key is BKGJDAUOWPSORH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The construction of the 1-azaspiro[4.4]nonane skeleton, which includes 3-Methoxy-1-azaspiro[4.4]nonane, involves a radical cascade initiated by the C1′-radical followed by two consecutive 5-exo-trig cyclizations .


Physical And Chemical Properties Analysis

3-Methoxy-1-azaspiro[4.4]nonane is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 155.24 .

Scientific Research Applications

Synthesis of Functional Derivatives

3-Methoxy-1-azaspiro[4.4]nonane: is used in the synthesis of various functional derivatives. The activation of a hydroxyl group towards nucleophilic substitution is a common pathway to these derivatives. This process involves reactions with methanesulfonyl chloride or PPh3-CBr4 systems, leading to the production of compounds with potential applications in material science and pharmaceuticals .

Precursors for Rigid Spin Labels

The compound serves as a precursor for rigid spin labels. These are crucial in the field of Electron Paramagnetic Resonance (EPR) spectroscopy, particularly for the site-directed spin labeling-PELDOR technique. This technique is used to measure distances within proteins, nucleic acids, and other biomolecules with high precision .

Alkylation and Hofmann Elimination Reactions

3-Methoxy-1-azaspiro[4.4]nonane: undergoes alkylation with MeI followed by Hofmann elimination. This reaction sequence is used to synthesize 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine , a compound that may have applications in organic synthesis and drug development .

Development of Isoxazole Derivatives

The compound is involved in the synthesis of isoxazole derivatives, such as hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. These derivatives have potential applications in medicinal chemistry, including the development of new therapeutic agents .

Synthesis of Azepane Derivatives

It is also used in the synthesis of azepane derivatives, which are important in the development of new chemical entities with potential pharmacological activities. These derivatives can be used as building blocks in the synthesis of complex molecules .

Chemical Synthesis and Chromatography

Lastly, 3-Methoxy-1-azaspiro[4.4]nonane finds its application in various areas of research including chemical synthesis and chromatography. It is used as a reagent or intermediate in the synthesis of more complex chemical structures and in analytical methods to separate chemical mixtures .

Mechanism of Action

The mechanism of action for the synthesis of 3-Methoxy-1-azaspiro[4.4]nonane involves the sequential generation and cyclization of N-alkoxyaminyl radicals . This process is facilitated by competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator .

Safety and Hazards

The safety information for 3-Methoxy-1-azaspiro[4.4]nonane includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methoxy-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGJDAUOWPSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCCC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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